molecular formula C16H19ClO8S B14662585 Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol CAS No. 36929-79-0

Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol

Cat. No.: B14662585
CAS No.: 36929-79-0
M. Wt: 406.8 g/mol
InChI Key: SABQQSSOWKFSGO-UHFFFAOYSA-N
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Description

Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is a complex organic compound that features a naphthalene ring substituted with a chloroethylsulfonyl group and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonyl group. This is followed by chlorination to add the chloroethyl group. Finally, the diol group is introduced through a hydroxylation reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This mechanism is of particular interest in the development of anticancer agents, where the compound can induce cell death by targeting critical cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Similar in structure but lacks the chloroethylsulfonyl group.

    2-Naphthol: Contains a hydroxyl group on the naphthalene ring but does not have the sulfonyl or chloroethyl groups.

    Naphthalene-1,4-diol: Similar diol structure but without the chloroethylsulfonyl group.

Uniqueness

Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the chloroethylsulfonyl and diol groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

36929-79-0

Molecular Formula

C16H19ClO8S

Molecular Weight

406.8 g/mol

IUPAC Name

acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol

InChI

InChI=1S/C12H11ClO4S.2C2H4O2/c13-5-6-18(16,17)11-7-10(14)8-3-1-2-4-9(8)12(11)15;2*1-2(3)4/h1-4,7,14-15H,5-6H2;2*1H3,(H,3,4)

InChI Key

SABQQSSOWKFSGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)CCCl)O

Origin of Product

United States

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